7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione
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Description
7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H24ClN5O4 and its molecular weight is 469.93. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Derivative Formation
Chemical Synthesis
Studies have explored the chemical synthesis of related purine derivatives and their potential for forming condensed heterocyclic systems, highlighting the versatility of purine bases in organic synthesis. For instance, Dotsenko et al. (2012) detailed the alkylation of 3-cyanopyridine-2(1H)-thiones with xanthene derivatives, leading to the formation of pyrido-thieno-diazepino-purine dione derivatives, which are of interest for developing novel heterocyclic compounds (Dotsenko, Sventukh, & Krivokolysko, 2012).
Derivative Formation
Research into creating derivatives of purine-2,6-dione compounds has revealed potential for pharmacological applications, such as receptor affinity and psychotropic activity. For example, Chłoń-Rzepa et al. (2013) synthesized 8-aminoalkyl derivatives of purine-2,6-dione, investigating their affinity for serotonin receptors and evaluating their antidepressant and anxiolytic properties (Chłoń-Rzepa et al., 2013).
Properties
IUPAC Name |
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(2-phenylethylamino)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O4/c1-28-20-19(21(31)27-23(28)32)29(13-17(30)14-33-18-9-7-16(24)8-10-18)22(26-20)25-12-11-15-5-3-2-4-6-15/h2-10,17,30H,11-14H2,1H3,(H,25,26)(H,27,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOYZMDVSMMOQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCC3=CC=CC=C3)CC(COC4=CC=C(C=C4)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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